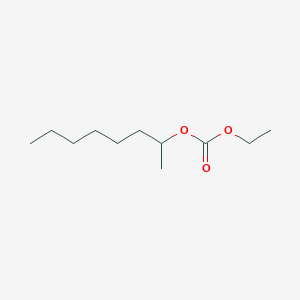
Ethyl octan-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl octan-2-yl carbonate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.2906 g/mol It is a carbonate ester, which is a class of compounds characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl octan-2-yl carbonate can be synthesized through the reaction of ethyl chloroformate with octan-2-ol in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl octan-2-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form octan-2-ol and carbon dioxide.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different carbonate ester.
Oxidation: Under specific conditions, the compound can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Octan-2-ol and carbon dioxide.
Transesterification: Different carbonate esters.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Applications De Recherche Scientifique
Ethyl octan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbonate esters and related compounds.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: Utilized in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of ethyl octan-2-yl carbonate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the compound interacts with water molecules and catalysts to break the carbonate ester bond, resulting in the formation of alcohol and carbon dioxide. In biological systems, enzymes such as esterases may catalyze the hydrolysis of the compound, leading to the release of the active alcohol component.
Comparaison Avec Des Composés Similaires
Ethyl octan-2-yl carbonate can be compared with other similar carbonate esters, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl decan-2-yl carbonate: Similar structure but with a longer carbon chain.
Propyl octan-2-yl carbonate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of an ethyl group and an octan-2-yl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other carbonate esters may not be as effective.
Propriétés
| 94149-27-6 | |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
ethyl octan-2-yl carbonate |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-8-9-10(3)14-11(12)13-5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
MOJYDCHARQQDEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)



![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
